N1-Boc-N2-tritylethane-1,2-diamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C26H30N2O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
tert-butyl N-[2-(tritylamino)ethyl]carbamate |
InChI |
InChI=1S/C26H30N2O2/c1-25(2,3)30-24(29)27-19-20-28-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,28H,19-20H2,1-3H3,(H,27,29) |
InChI Key |
ISHGBPGQQZKHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Contextual Significance of Protected Diamines in Contemporary Organic Synthesis
The use of protected diamines circumvents these issues by allowing for the sequential functionalization of the amine groups. This approach is fundamental to the construction of complex molecules where each nitrogen atom requires a different substituent. Mono-protected diamines, in particular, are crucial building blocks for the synthesis of organocatalysts, metal-ligand complexes for asymmetric transformations, and biologically active pharmacophores. google.com The development of facile and efficient methods for the mono-protection of symmetrical and unsymmetrical diamines remains an active area of research, highlighting the importance of these intermediates in synthetic chemistry. researchgate.net
The Ethane 1,2 Diamine Scaffold As a Foundation in Chemical Design
Ethane-1,2-diamine, commonly known as ethylenediamine (B42938), is a fundamental building block in chemical synthesis due to its simple, linear, and bifunctional nature. sigmaaldrich.comresearchgate.net This colorless, basic liquid serves as a versatile scaffold for the construction of a wide array of more complex molecules. researchgate.net Its ability to act as a bidentate chelating ligand, where both nitrogen atoms donate their lone pairs of electrons, makes it a cornerstone in coordination chemistry for the preparation of metal complexes, some of which are used in catalysis. sigmaaldrich.com
Beyond coordination chemistry, the ethane-1,2-diamine motif is a key component in the synthesis of numerous industrial chemicals, including dyes, fabric softeners, and curing agents for epoxy resins. sigmaaldrich.comresearchgate.net It is also a precursor for the synthesis of various heterocyclic compounds like imidazolidines. sigmaaldrich.com In medicinal chemistry, derivatives of ethane-1,2-diamine are found in pharmacologically active compounds. The structural simplicity and chemical reactivity of the ethane-1,2-diamine scaffold make it an ideal starting point for the design and synthesis of new chemical entities with tailored properties.
Applications of N1 Boc N2 Tritylethane 1,2 Diamine Derivatives in Coordination Chemistry and Catalysis
Design and Synthesis of Metal-Diamine Complexes
The design of metal-diamine complexes hinges on the ability to create specific coordination environments around a metal center, which dictates the complex's ultimate properties and reactivity. The use of asymmetrically protected diamines like N1-Boc-N2-tritylethane-1,2-diamine is a key strategy in achieving this control.
The synthesis of metal complexes using derivatives of this compound typically involves a multi-step process. First, one of the protecting groups is selectively removed. For instance, the Boc group can be cleaved under acidic conditions while the trityl group remains intact. This exposes a primary amine that can be further functionalized, for example, through Schiff base condensation with an aldehyde or ketone. This functionalized mono-protected diamine can then be introduced to a metal salt to form a coordination complex. The remaining protecting group can either be retained in the final complex or removed to allow for further reactions.
While specific studies on this compound are not extensively documented in publicly available literature, the principles of its application can be inferred from studies on similarly mono-protected diamines. For example, the synthesis of transition metal complexes with ligands derived from the condensation of ethylenediamine (B42938) and various carbonyl compounds is a well-established field. These studies demonstrate that the coordination of the diamine ligand to the metal center can result in various geometries, such as octahedral or square planar, depending on the metal ion and other coordinating ligands.
For instance, research on polymeric Schiff bases derived from o-phenylenediamine and p-phenylenediamine has shown the formation of octahedral geometries for Mn(II), Co(II), and Ni(II) ions, and square-planar geometries for Cu(II) and Zn(II) ions. It is conceivable that ligands derived from this compound could form complexes with similar structural diversity.
Table 1: Potential Metal Complexes with Ligands Derived from this compound
| Metal Ion | Potential Coordination Geometry | Potential Ligand Type |
| Palladium(II) | Square Planar | N-heterocyclic carbene (NHC) adducts |
| Copper(II) | Square Planar or Octahedral | Schiff base derivatives |
| Nickel(II) | Octahedral | Schiff base derivatives |
| Cobalt(II) | Octahedral | Schiff base derivatives |
| Zinc(II) | Tetrahedral or Square Planar | Schiff base derivatives |
Development of Ligands for Homogeneous Catalytic Transformations
Homogeneous catalysis is a field where the design of the ligand is paramount to the activity and selectivity of the catalyst. Ligands derived from this compound offer the potential for fine-tuning the steric and electronic properties of a metal-based catalyst.
The step-wise functionalization of this compound allows for the introduction of various donor groups, leading to a diverse library of potential ligands. For example, after selective deprotection, the free amine can be reacted to introduce phosphine, N-heterocyclic carbene (NHC), or other coordinating moieties. These modified ligands can then be used to prepare catalysts for a range of homogeneous catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.
Palladium complexes, in particular, have been extensively studied for their catalytic activity in C-C and C-N bond-forming reactions. The use of chelating ligands is known to enhance the stability and performance of these catalysts. While direct catalytic applications of this compound derivatives are not widely reported, the broader class of diamine-based ligands has shown significant promise. For example, palladium complexes bearing N-heterocyclic carbene (NHC) ligands have demonstrated good catalytic activity in Buchwald-Hartwig amination reactions. It is plausible that NHC ligands synthesized from this compound could exhibit similar or enhanced catalytic performance.
Furthermore, the chiral nature of many diamine derivatives makes them attractive for asymmetric catalysis. Although this compound itself is achiral, it can be used as a scaffold to synthesize chiral ligands by introducing chiral substituents. These chiral ligands can then be used to prepare enantioselective catalysts.
Table 2: Potential Catalytic Applications of Metal Complexes with Ligands Derived from this compound
| Catalytic Reaction | Metal Center | Potential Ligand Feature |
| Suzuki Coupling | Palladium | N-phosphanyl acyclic diaminocarbene |
| Buchwald-Hartwig Amination | Palladium | N-heterocyclic carbene (NHC) |
| Heck Coupling | Palladium | Bidentate nitrogen ligands |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral phosphine-diamine ligands |
Exploration of Supramolecular Assemblies Incorporating Diamine Units
Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized structures. Diamine units are valuable building blocks in supramolecular chemistry due to their ability to form hydrogen bonds and coordinate to metal ions.
The differential protection of this compound provides a powerful tool for the programmed assembly of complex supramolecular architectures. The selective removal of one protecting group allows for the directional functionalization of the diamine, which can then be used to create molecules with specific recognition sites.
For instance, after deprotection of the Boc group, the resulting primary amine can be functionalized with a unit capable of hydrogen bonding, while the trityl-protected amine remains inert. This can lead to the formation of linear or cyclic supramolecular polymers through hydrogen bonding interactions. Alternatively, the functionalized diamine can be used as a ligand to coordinate with metal ions, leading to the formation of discrete metallosupramolecular cages or extended metal-organic frameworks (MOFs).
While specific examples of supramolecular assemblies built from this compound are scarce in the literature, the principles are well-established with other mono-protected diamines. The ability to control the step-wise functionalization of this compound opens up possibilities for creating intricate and functional supramolecular systems with potential applications in areas such as molecular recognition, sensing, and materials science.
Advanced Research Directions and Methodological Considerations Utilizing N1 Boc N2 Tritylethane 1,2 Diamine
Rational Design of Chiral Auxiliaries and Ligands Based on the Ethane-1,2-diamine Moiety
The ethane-1,2-diamine framework is a cornerstone in the architecture of privileged ligands for asymmetric catalysis. Its ability to form stable five-membered chelate rings with metal centers is fundamental to the construction of effective chiral catalysts. The rational design of new chiral auxiliaries and ligands often begins with a readily available and modifiable scaffold, for which N1-Boc-N2-tritylethane-1,2-diamine is an exemplary precursor.
The strategic value of this orthogonally protected diamine lies in the ability to sequentially introduce different substituents at the two nitrogen atoms. For instance, the Boc-protected nitrogen can be deprotected first to allow for the attachment of a specific chemical moiety. Subsequently, the trityl group can be removed to enable a different functionalization at the second nitrogen atom. This stepwise approach is crucial for creating non-symmetrical diamine ligands, which have shown in many cases to outperform their C2-symmetric counterparts in asymmetric catalysis. google.com
Research Findings:
The development of non-symmetrical ligands is a key area of research in asymmetric synthesis. The precise control offered by orthogonal protection allows chemists to fine-tune the steric and electronic properties of the ligand around a metal center. This modulation is critical for achieving high enantioselectivity in a wide range of chemical transformations.
While specific research focusing exclusively on this compound as the central theme is not extensively documented in dedicated publications, its utility is demonstrated in the synthesis of more complex molecules. The synthesis of mono-protected diamines is a well-established and crucial step for creating these advanced chemical structures. orgsyn.org The general strategy involves the selective protection of one amine in the presence of another, a challenge that orthogonal protecting groups address effectively.
The process for creating a custom ligand from this compound would typically follow these steps:
Selective Deprotection: Removal of either the Boc or Trityl group.
First Functionalization: Reaction of the newly freed amine with a desired chemical group (e.g., a phosphine, an aromatic ring, or another chiral moiety).
Second Deprotection: Removal of the remaining protecting group.
Second Functionalization: Introduction of a second, different chemical group at the other nitrogen atom.
This rational, step-by-step approach allows for the creation of a diverse library of chiral ligands from a single, versatile starting material, empowering researchers to develop new catalysts for challenging asymmetric reactions.
Investigation in the Development of Functional Materials through Polymerization and Hybrid Architectures
The ethane-1,2-diamine moiety is not only important in catalysis but also serves as a valuable component in materials science, particularly in the synthesis of functional polymers and hybrid materials. The amino groups can act as monomers in polymerization reactions or as anchor points for grafting molecules onto surfaces or into larger structures.
This compound offers a sophisticated tool for the controlled synthesis of such materials. The ability to deprotect the two amines sequentially allows for its use as a bifunctional linker. For example, one amine could be used to initiate or participate in a polymerization reaction, while the second, still-protected amine remains available for post-polymerization modification. This latent functionality can be used to introduce specific properties to the final material, such as biocompatibility, sensor capabilities, or specific binding sites.
Research Findings:
The development of "smart" polymers that respond to environmental stimuli is a major focus of materials science. Ethylenediamine-based polymers have been synthesized for applications such as creating materials with pH-responsive charge characteristics. orgsyn.org In such research, controlling the placement and availability of amine groups is critical.
The use of this compound as a monomer or functionalizing agent could proceed via several conceptual pathways:
Controlled Grafting: One end of the diamine can be attached to a polymer backbone, and after deprotection of the second amine, another molecule or polymer chain can be grafted on.
Sequential Polymerization: The molecule could be used to link two different types of polymer chains together in a controlled sequence.
Surface Functionalization: The diamine can be used to modify surfaces, with one amine attaching to the surface and the other, after deprotection, being used to attach biomolecules or other functional groups.
For example, a synthetic route could involve incorporating the mono-deprotected diamine into a polymer chain through amide bond formation. The remaining protected amine then represents a point for later modification, such as attaching a drug molecule or a targeting ligand. This approach is particularly relevant in the development of materials for biomedical applications, such as drug delivery systems. google.com
Spectroscopic and Spectrometric Methodologies for Structural Elucidation in Research
The unambiguous characterization of synthetic intermediates is paramount in chemical research. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for confirming its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the ethylenediamine (B42938) backbone, the nine equivalent protons of the tert-butyl group of the Boc protector, and the fifteen protons of the three phenyl rings of the trityl group. The chemical shifts of the methylene (B1212753) protons in the ethane (B1197151) bridge would be distinct due to the different electronic environments created by the Boc and trityl groups.
¹³C NMR: The carbon NMR spectrum would similarly display unique signals for the carbons of the ethylenediamine bridge, the quaternary and methyl carbons of the Boc group, and the aromatic and quaternary carbons of the trityl group.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺. The fragmentation pattern in MS/MS experiments would be characteristic of the protecting groups. The Boc group is known to fragment via the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). nih.govdoaj.org The trityl group can be lost as the stable trityl cation.
Below is a table summarizing the expected spectroscopic data for this compound, based on data for structurally related compounds.
| Technique | Feature | Expected Chemical Shift / m/z Value |
|---|---|---|
| ¹H NMR | -C(CH₃)₃ (Boc) | ~1.4 ppm (singlet, 9H) |
| -CH₂-CH₂- (Ethane bridge) | ~2.8-3.4 ppm (multiplets, 4H) | |
| -NH- | Variable, broad singlets | |
| -C(Ph)₃ (Trityl) | ~7.2-7.5 ppm (multiplets, 15H) | |
| ¹³C NMR | -C(CH₃)₃ (Boc) | ~28 ppm |
| -C(CH₃)₃ (Boc) | ~79 ppm | |
| -CH₂-CH₂- (Ethane bridge) | ~40-45 ppm | |
| Aromatic Carbons (Trityl) | ~126-145 ppm | |
| >C=O (Boc) | ~156 ppm | |
| Mass Spectrometry (ESI) | [M+H]⁺ | 403.24 m/z |
| [M+Na]⁺ | 425.22 m/z |
Q & A
Q. What synthetic strategies ensure high-purity preparation of N1-Boc-N2-tritylethane-1,2-diamine?
- Methodological Answer : A stepwise protection approach is recommended. First, introduce the Boc group to one amine via reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM with triethylamine). After purification via column chromatography, protect the second amine with trityl chloride in anhydrous DCM under inert conditions. Monitor reaction progress using TLC (silica gel, hexane/EtOAc). Final purification by recrystallization or flash chromatography ensures >95% purity. Cold storage (0–6°C) preserves stability .
Q. Which spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify Boc (δ ~1.4 ppm for tert-butyl) and trityl (δ ~7.2–7.4 ppm for aromatic protons; δ ~85–90 ppm for quaternary carbon) groups. Ethylene protons appear as a multiplet (δ ~2.7–3.5 ppm) .
- IR Spectroscopy : Confirm Boc C=O stretch (~1680–1720 cm⁻¹) and trityl C–Ph vibrations (~700–800 cm⁻¹) .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₂₉H₃₅N₂O₂).
Advanced Research Questions
Q. How can computational methods predict steric effects of the trityl group in catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) models steric hindrance by analyzing molecular orbitals and van der Waals radii. Optimize geometry at the 6-31G(d) basis set to assess rotational barriers around the trityl group. Compare with experimental data (e.g., X-ray crystallography) to validate predictions .
Q. How to resolve discrepancies in NMR data for this compound under varying synthetic conditions?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., hindered rotation of trityl) or impurities. Use variable-temperature NMR to distinguish between conformational exchange and impurities. For example, broadening of trityl signals at low temperatures (~−40°C) suggests restricted rotation. Compare experimental spectra with DFT-calculated shifts (e.g., using Gaussian) to identify unassigned peaks .
Q. What strategies minimize competing pathways during sequential Boc/trityl protection?
- Methodological Answer :
- Order of Protection : Boc is less sterically demanding; protecting the primary amine first reduces side reactions.
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for tritylation to enhance solubility and reaction efficiency.
- Kinetic Control : Maintain low temperatures (−10°C to 0°C) during trityl chloride addition to suppress over-alkylation. Monitor intermediates via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
